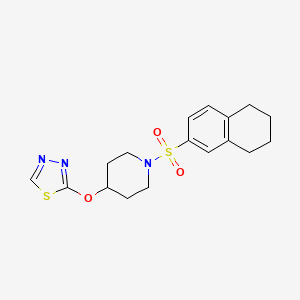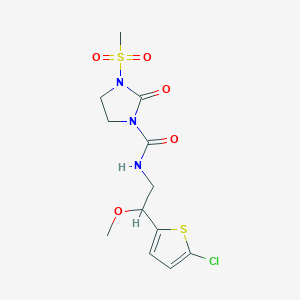
(3,3-Difluoro-1-methylcyclobutyl)methanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of various sulfonate and sulfonamide compounds has been explored in the provided studies. For instance, the thermal decomposition of benzenediazonium tris((trifluoromethyl)sulfonyl)methanide leads to the formation of phenyltris((trifluoromethyl)sulfonyl)methane and its isomer ester . Another study describes the synthesis of 3-methyl-1-methylsulfonylpenta-1,2,4-triene through a [2,3] sigmatropic rearrangement of a precursor formed by reacting 3-methylpent-1-en-4-yn-3-ol with methylsulfinyl chloride . These syntheses involve complex rearrangements and decompositions, highlighting the intricate nature of sulfonate chemistry.
Molecular Structure Analysis
The molecular structure of methyl trifluoromethanesulfonate was investigated using gas electron diffraction and quantum chemical calculations, revealing a gauche conformation with specific dihedral angles . Similarly, the structure and self-association of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide were studied, showing the formation of cyclic dimers in solution and chain associates in crystal form . These studies provide insights into the conformational properties of sulfonates and sulfonamides, which are crucial for understanding their reactivity and interactions.
Chemical Reactions Analysis
The reactivity of sulfonate and sulfonamide compounds under different conditions has been examined. Electrophile-induced cyclization reactions of 3-methyl-1-methylsulfonylpenta-1,2,4-triene result in various products, including halogenated dienes and heterocyclic compounds, depending on the electrophiles used . The protonation of the carbonyl group in trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide by trifluoromethanesulfonic acid and the formation of solvate H-complexes with weaker acids have also been reported . These findings demonstrate the diverse chemical behavior of these compounds, influenced by their molecular structure and the nature of the reacting species.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonates and sulfonamides are closely related to their molecular structures. The gauche conformation of methyl trifluoromethanesulfonate influences its physical properties, such as bond lengths and angles . The self-association behavior of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide in different solvents and its ability to form hydrogen bonds in crystal structures affect its solubility and crystallization . These properties are essential for the practical application of these compounds in various chemical processes and products.
Wissenschaftliche Forschungsanwendungen
Electrochemical Properties in Ionic Liquids
(3,3-Difluoro-1-methylcyclobutyl)methanesulfonyl chloride, as part of the methanesulfonyl chloride family, plays a role in electrochemical applications. For instance, methanesulfonyl chloride forms a room-temperature ionic liquid with aluminum chloride. This combination has been studied for its electrochemical properties, specifically in the context of vanadium pentoxide films. Such films show potential for reversible sodium intercalation, highlighting the compound's role in energy storage and battery technology (Su, Winnick, & Kohl, 2001).
Synthesis and Antineoplastic Evaluation
Methanesulfonyl chloride derivatives have been evaluated for their antineoplastic (anti-cancer) properties. A study focused on synthesizing analogs of clomesone, a compound including a (methylsulfonyl)methanesulfonate group, to explore their anticancer activity. Such research underlines the potential use of these compounds in developing new cancer treatments (Shealy & Krauth, 1993).
Synthesis Process Studies
The synthesis processes involving methanesulfonyl chloride have been extensively studied. For example, a research explored the synthesis of methyl sulfonamide using methanesulfonyl chloride, delving into the reaction conditions and achieving significant product yields. This demonstrates the compound's importance in chemical synthesis and manufacturing (Zhao Li-fang, 2002).
Preparation from Dimethyl Sulfoxide
Methanesulfonyl chloride has been prepared from dimethyl sulfoxide, showcasing a method that achieves significant yields and highlights the compound's versatility in synthesis and industrial applications (Hanai & Okuda, 1977).
Catalytic Decomposition in Methane Conversions
In a study on methane conversions, the catalytic decomposition of methanesulfonyl chloride played a key role. The presence of SO2 in methane halogenation/chlorination to form methanesulfonyl chloride, followed by catalytic decomposition, showed potential for improving product selectivity, which is crucial in chemical processes (Kang et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
(3,3-difluoro-1-methylcyclobutyl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClF2O2S/c1-5(4-12(7,10)11)2-6(8,9)3-5/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAONRJNNVWEYSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(F)F)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Difluoro-1-methylcyclobutyl)methanesulfonyl chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

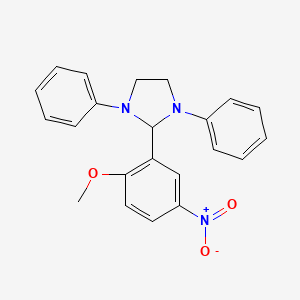

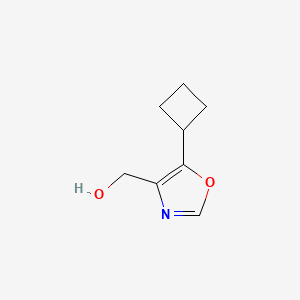
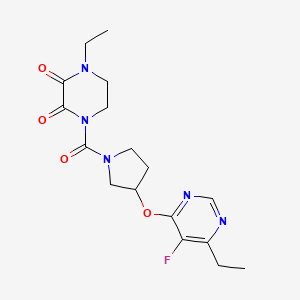
![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)urea](/img/structure/B3006955.png)
![4beta-[(Benzyloxycarbonyl)amino]tetrahydrofuran-3beta-carboxylic acid](/img/structure/B3006957.png)
![3-methyl-2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B3006959.png)



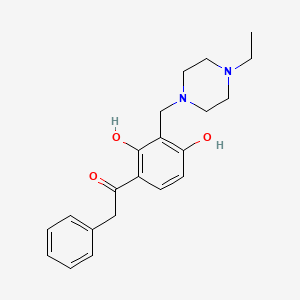
![3-[(4-bromophenyl)sulfonyl]-6-nitro-2H-chromen-2-one](/img/structure/B3006969.png)
